molecular formula C7H11BrN2O4 B15077685 2-[[2-(2-Bromopropanoylamino)acetyl]amino]acetic acid CAS No. 60662-64-8

2-[[2-(2-Bromopropanoylamino)acetyl]amino]acetic acid

Cat. No.: B15077685
CAS No.: 60662-64-8
M. Wt: 267.08 g/mol
InChI Key: XDBDRCFCQAKVQM-UHFFFAOYSA-N
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Description

({[(2-bromopropanoyl)amino]acetyl}amino)acetic acid: is a complex organic compound characterized by the presence of bromine, amide, and acetic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ({[(2-bromopropanoyl)amino]acetyl}amino)acetic acid typically involves multiple steps, starting with the bromination of propanoic acid to form 2-bromopropanoic acid. This intermediate is then reacted with glycine to form the desired compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of ({[(2-bromopropanoyl)amino]acetyl}amino)acetic acid may involve large-scale bromination and subsequent amide formation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromine and amide functional groups.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry: In chemistry, ({[(2-bromopropanoyl)amino]acetyl}amino)acetic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein modifications. Its ability to form stable amide bonds makes it useful in peptide synthesis.

Medicine: In medicine, derivatives of ({[(2-bromopropanoyl)amino]acetyl}amino)acetic acid are being explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Industrially, the compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of ({[(2-bromopropanoyl)amino]acetyl}amino)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and amide groups play crucial roles in these interactions, facilitating binding and subsequent biochemical reactions. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    2-Bromopropanoic acid: Shares the bromine and propanoic acid structure but lacks the additional amide and acetic acid groups.

    Glycine derivatives: Compounds like N-bromoacetylglycine have similar structural features but differ in their specific functional groups.

Uniqueness: ({[(2-bromopropanoyl)amino]acetyl}amino)acetic acid is unique due to its combination of bromine, amide, and acetic acid functional groups

Properties

IUPAC Name

2-[[2-(2-bromopropanoylamino)acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2O4/c1-4(8)7(14)10-2-5(11)9-3-6(12)13/h4H,2-3H2,1H3,(H,9,11)(H,10,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBDRCFCQAKVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40976093
Record name N-{2-[(2-Bromo-1-hydroxypropylidene)amino]-1-hydroxyethylidene}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40976093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60662-64-8
Record name N-(2-Bromo-1-oxopropyl)glycylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60662-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1)-N-(N-(2-Bromo-1-oxopropyl)glycyl)-glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060662648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-[(2-Bromo-1-hydroxypropylidene)amino]-1-hydroxyethylidene}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40976093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-N-[N-(2-bromo-1-oxopropyl)glycyl]-glycine
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